

application of Urapidil-d4 hydrochloride in preclinical toxicology studies

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Compound of Interest		
Compound Name:	Urapidil-d4 Hydrochloride	
Cat. No.:	B15142383	Get Quote

Application Notes: Urapidil-d4 Hydrochloride in Preclinical Toxicology

Introduction

Urapidil-d4 hydrochloride is the deuterium-labeled form of Urapidil, a sympatholytic antihypertensive drug. Urapidil exerts its therapeutic effect through a dual mechanism, acting as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] In the context of preclinical toxicology, the accurate quantification of a drug candidate in biological matrices is paramount. Toxicokinetic (TK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a substance at high doses, are essential for interpreting toxicology findings, assessing safety margins, and selecting safe doses for first-in-human trials.[4][5][6]

Application: Stable Isotope-Labeled Internal Standard

The primary application of **Urapidil-d4 hydrochloride** in preclinical toxicology is its use as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Urapidil.[3][7] When quantifying drug concentrations in complex biological samples (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting analytical variability.[8]

Advantages of Urapidil-d4 as an Internal Standard:



- Co-elution: Urapidil-d4 is chemically identical to Urapidil, ensuring it co-elutes during chromatographic separation. This allows it to accurately reflect any matrix effects (ion suppression or enhancement) that the analyte of interest (Urapidil) might experience.[8]
- Similar Extraction Recovery: It exhibits nearly identical behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, leading to comparable recovery rates.[7]
- Distinct Mass: The four-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard without compromising ionization efficiency.
- Gold Standard: The use of a SIL-IS is considered the "gold standard" in quantitative bioanalysis, providing the highest degree of accuracy and precision.[8]

By ensuring reliable quantification, **Urapidil-d4 hydrochloride** is fundamental to establishing the dose-exposure-response relationship in toxicology studies. This relationship is the cornerstone of preclinical safety assessment.[5]

Quantitative Data Summary

The following tables represent typical data generated during the validation and application of a bioanalytical method using **Urapidil-d4 hydrochloride** for toxicokinetic studies.

Table 1: Bioanalytical Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linear Range	0.1 - 500 ng/mL	Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Precision ≤ 20%, Accuracy 80- 120%
Intra-day Precision (CV%)	2.56% - 5.89%	≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%)	< 7%	≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)	92.31% - 97.83%	Within ±15% (±20% at LLOQ)
Mean Recovery (Urapidil)	> 90%	Consistent and reproducible



| Mean Recovery (Urapidil-d4) | > 90% | Consistent and reproducible |

Data compiled from representative values found in published literature.[7][9][10]

Table 2: Example Toxicokinetic Parameters in Rats (Following a single oral administration of 3 mg/kg Urapidil)

Parameter	Unit	Mean Value ± SD
Cmax (Maximum Concentration)	ng/mL	616 ± 73
Tmax (Time to Cmax)	h	0.5
AUC(0-24) (Area Under the Curve)	ng·h/mL	1841 ± 308

 $|t\frac{1}{2}$ (Half-life) $|h|2.47 \pm 0.4|$

Data derived from a preclinical pharmacokinetic study.[9]

Experimental Protocols

Protocol 1: Quantification of Urapidil in Rat Plasma using LC-MS/MS

This protocol describes a standard procedure for extracting Urapidil from rat plasma and quantifying it using an LC-MS/MS system with **Urapidil-d4 hydrochloride** as the internal standard.

- 1. Materials and Reagents:
- · Urapidil reference standard
- Urapidil-d4 hydrochloride (Internal Standard, IS)
- Control rat plasma (K2-EDTA)
- Acetonitrile (ACN), HPLC grade



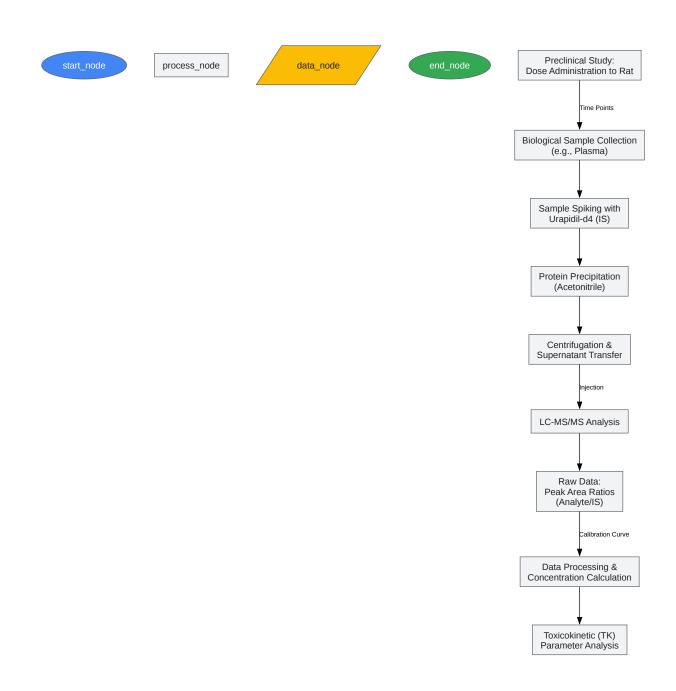
- · Formic Acid, LC-MS grade
- Ultrapure water
- 2. Preparation of Solutions:
- Stock Solutions (1 mg/mL): Separately weigh and dissolve Urapidil and Urapidil-d4 in methanol to obtain 1 mg/mL stock solutions.
- Working Standard Solutions: Serially dilute the Urapidil stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., concentrations from 1 to 5000 ng/mL).
- Internal Standard Working Solution (50 ng/mL): Dilute the Urapidil-d4 stock solution with ACN to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
- 3. Sample Preparation (Protein Precipitation):
- Aliquot 50 μL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube.
- Vortex each tube for 1 minute to precipitate plasma proteins.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 100 μL of the clear supernatant to a 96-well plate or HPLC vials.
- Inject 5-10 μL of the supernatant onto the LC-MS/MS system.
- 4. LC-MS/MS Conditions:
- LC System: Standard HPLC or UPLC system.
- Column: C18 reverse-phase column (e.g., Phenomenex C18, 4.6 x 50 mm, 5 μm).[10]
- Mobile Phase A: 0.1% Formic Acid in Water.



- · Mobile Phase B: Acetonitrile.
- Flow Rate: 0.6 mL/min.[10]
- Gradient: Isocratic or gradient elution depending on required separation (e.g., 90% B).[10]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Urapidil: Precursor Ion [M+H]+ m/z 388 → Product Ion m/z 205.[9]
 - Urapidil-d4 (IS): Precursor Ion [M+H]+ m/z 392 → Product Ion m/z 205.
- 5. Data Analysis:
- Calculate the peak area ratio of Urapidil to Urapidil-d4.
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted $(1/x^2)$ linear regression.
- Determine the concentration of Urapidil in the study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

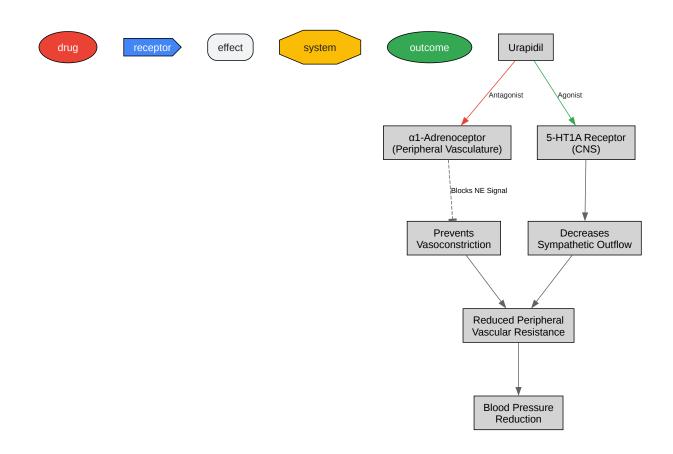




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Caption: Bioanalytical workflow for a preclinical toxicology study.

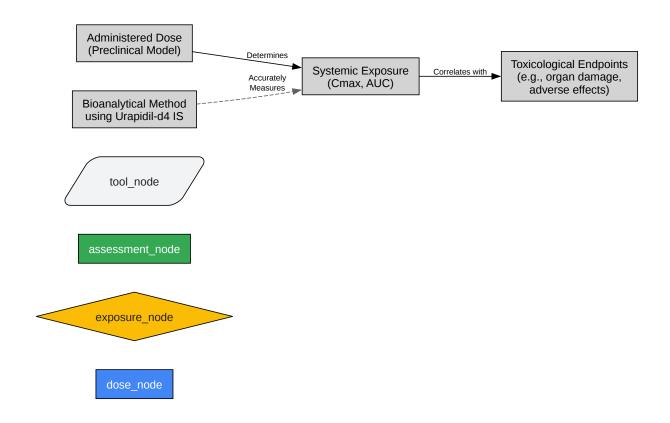




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Caption: Simplified signaling pathway for Urapidil's mechanism.





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Caption: Role of bioanalysis in toxicokinetic assessment.

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